- Selective Electrocatalytic Oxidation of Sorbitol to Fructose and SorboseChemSusChem, 2015, 8(6), 970-973,
Cas no 95-43-2 (D-Threose (~0.4 M aqueous solution))

95-43-2 structure
Produktname:D-Threose (~0.4 M aqueous solution)
D-Threose (~0.4 M aqueous solution) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S,3R)-2,3,4-Trihydroxybutanal
- D-(-)-Threose
- D-Threose
- Butanal,2,3,4-trihydroxy-, (2S,3R)-
- D -(-)-THREOSE SYRUP
- D-(?)-Threose
- (2S,3R)-2,3,4-Trihydroxybutanal (ACI)
- Butanal, 2,3,4-trihydroxy-, [S-(R*,S*)]- (ZCI)
- Threose, D- (8CI)
- D
- (2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;
- DTXSID101017421
- NS00078950
- T3649
- UNII-B74AT64234
- YTBSYETUWUMLBZ-QWWZWVQMSA-N
- 4EHO9A06LX
- D-THREOSE [MI]
- Q423233
- Butanal, 2,3,4-trihydroxy-, (2R,3S)-rel-
- Threose, DL-
- B74AT64234
- AKOS015905458
- Butanal, 2,3,4-trihydroxy-, (2S,3R)-
- 95-43-2
- D-Threo-tetrose
- DL-Threose
- J-200001
- 29884-64-8
- 9B9D25D1-BACD-403A-8BFD-5F1BEFD8B9B3
- BS-33313
- GEO-04658
- CHEBI:28587
- Threose, (+/-)-
- EINECS 202-418-0
- SCHEMBL23308
- D-Threose (~0.4 M aqueous solution)
- NS00078801
- (+/-)-Threose
- Threose, D-
- Threose
- UNII-4EHO9A06LX
-
- MDL: MFCD00043042
- Inchi: 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
- InChI-Schlüssel: YTBSYETUWUMLBZ-QWWZWVQMSA-N
- Lächelt: [C@@H](O)(CO)[C@H](O)C=O
Berechnete Eigenschaften
- Genaue Masse: 120.042
- Monoisotopenmasse: 120.042
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 3
- Komplexität: 84.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topologische Polaroberfläche: 69.9
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Köstliches Kristall, süß im Geschmack
- Dichte: 1.0500 (rough estimate)
- Schmelzpunkt: 130 ºC
- Siedepunkt: 144.07°C (rough estimate)
- Flammpunkt: 156.2°C
- Brechungsindex: 1.4502 (estimate)
- PSA: 69.92000
- LogP: -1.94320
- Löslichkeit: Löslich im Wasser, wenig löslich im Alkohol, unlöslich im Äther und Erdölether
- Spezifische Rotation: D20 -12.3° (20 min, c = 4)
- Merck: 9381
D-Threose (~0.4 M aqueous solution) Sicherheitsinformationen
- WGK Deutschland:3
- FLUKA MARKE F CODES:3-10
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
- Lagerzustand:0-10°C
D-Threose (~0.4 M aqueous solution) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.25g |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97% | 0.25g |
¥2126 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97% | 0.1g |
¥1275 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97% | 0.1g |
1275.00 | 2021-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-1G |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97.0%(LC) | 1G |
2990.0CNY | 2021-07-15 | |
TRC | T405510-100mg |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 100mg |
$ 207.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-200MG |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97.0%(LC) | 200MG |
990CNY | 2021-05-07 | |
TRC | T405510-1000mg |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 1g |
$1573.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214795-50 mg |
D-(−)-Threose, |
95-43-2 | ≥60% | 50mg |
¥534.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285394-250mg |
D-Threose, |
95-43-2 | 250mg |
¥1504.00 | 2023-09-05 | ||
1PlusChem | 1P00IJ56-50mg |
Butanal, 2,3,4-trihydroxy-, (2S,3R)- |
95-43-2 | ≥90% | 50mg |
$166.00 | 2023-12-15 |
D-Threose (~0.4 M aqueous solution) Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Oxalic acid , Lead tetraacetate
Referenz
- Applications of an asymmetric [2 + 2]-photocycloaddition. Total synthesis of (-)-echinosporin. Construction of an advanced 11-deoxyprostaglandin intermediateJournal of the American Chemical Society, 1992, 114(7), 2567-76,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt
Referenz
- Efficient biocatalytic processes for highly valuable terminally phosphorylated C5 to C9 D-ketosesGreen Chemistry, 2014, 16(3), 1109-1113,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Use of a Grignard reagent to lengthen a triose carbon chainCanadian Journal of Chemistry, 1967, 45(23), 2921-5,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Tetrahydrofuran , Water
Referenz
- Reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl ethylthiomethyl sulfoxideAnales de Quimica, 1986, 82(2), 140-3,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compoundsChemistry - A European Journal, 2009, 15(15), 3808-3816,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Oxidative decarboxylation of aldonolactones by cerium(IV) sulfate in aqueous sulfuric acid. Part II. Mechanism and kinetics; synthesis of D-lyxose, D-erythrose and D-threoseAnales de la Asociacion Quimica Argentina, 1978, 66(1), 57-63,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Fructose-6-phosphate aldolase
Referenz
- Engineering the Donor Selectivity of D-Fructose-6-Phosphate Aldolase for Biocatalytic Asymmetric Cross-Aldol Additions of GlycolaldehydeChemistry - A European Journal, 2014, 20(39), 12572-12583,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7, rt
Referenz
- Biocatalytic construction of quaternary centers by aldol addition of 3,3-disubstituted 2-oxoacid derivatives to aldehydesJournal of the American Chemical Society, 2020, 142(46), 19754-19762,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Method for preparation of aldotetroses by photocatalytic reaction of aldonic acid salts or aldonic acid δ-lactones, Japan, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Process for the production of an aldose derivative, European Patent Organization, , ,
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: 2882064-88-0 (Zn-complexes) ; 2 h, rt
Referenz
- Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalystNew Journal of Chemistry, 2023, 47(2), 558-562,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Water ; 48 h, rt
Referenz
- Catalytic Gels for a Prebiotically Relevant Asymmetric Aldol Reaction in Water: From Organocatalyst Design to Hydrogel Discovery and Back AgainJournal of the American Chemical Society, 2020, 142(9), 4379-4389,
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.7, rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referenz
- Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate AldolaseAngewandte Chemie, 2009, 48(30), 5521-5525,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Silver(I) carbonate on celitee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: Ammonium tungsten oxide Solvents: Water ; 30 s, 190 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
- Efficient Production of Biomass-Derived C4 Chiral Synthons in Aqueous SolutionChemCatChem, 2017, 9(22), 4179-4184,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: D-threo-Hexos-5-ulose, 2,6-dideoxy-, 1-(dimethyl acetal) Solvents: Water ; overnight, rt
Referenz
- Efficient immobilization of fructose-6-phosphate aldolase in layered double hydroxide: improved stereoselective synthesis of sugar analoguesNew Journal of Chemistry, 2011, 35(4), 776-779,
Herstellungsverfahren 20
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Catalysts: Ammonium molybdenum oxide Solvents: Water
Referenz
- Reactions of saccharides catalyzed by molybdate ions. XLVII. Effect of molybdate ions on transformation of lower aldosesChemical Papers, 1992, 46(4), 257-60,
D-Threose (~0.4 M aqueous solution) Raw materials
- Dihydroxyacetone
- Glycoaldehyde Dimer
- (2R,3R)-4-(Formyloxy)-2,3-dihydroxybutanal
- Acetaldehyde, hydroxy-(9CI)
- alpha-D-Pyranose-form-Talose,
- D-Erythrose
- D-Threitol
- D-Erythrulose (~0.3 M in Water, ~90%)
- α-[(Ethylsulfinyl)(ethylthio)methyl]-2,2-dimethyl-1,3-dioxolane-4-methanol
D-Threose (~0.4 M aqueous solution) Preparation Products
D-Threose (~0.4 M aqueous solution) Verwandte Literatur
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Verwandte Kategorien
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95-43-2)D-Threose (~0.4 M aqueous solution)

Reinheit:99%
Menge:1g
Preis ($):336.0